molecular formula C8H4Cl3N3 B6190217 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole CAS No. 2393920-18-6

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole

Cat. No.: B6190217
CAS No.: 2393920-18-6
M. Wt: 248.5
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Description

4-Chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is a chemical compound characterized by its unique structure, which includes a triazole ring and two chlorine atoms attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole typically involves the reaction of 2,4-dichlorophenyl hydrazine with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.

Medicine: In the medical field, this compound is being investigated for its potential use in treating diseases such as cancer and inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In industry, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in the case of antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Clofenvinfos

Uniqueness: 4-Chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole stands out due to its unique triazole ring and the presence of two chlorine atoms on the phenyl group. This combination of structural features imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2393920-18-6

Molecular Formula

C8H4Cl3N3

Molecular Weight

248.5

Purity

95

Origin of Product

United States

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